4-Methylcinnamic Acid

Description

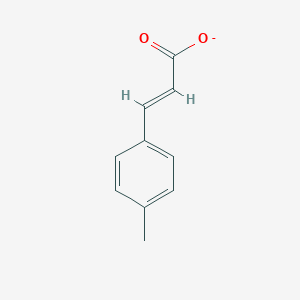

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylcinnamic acid chemical properties and structure

An In-depth Technical Guide to 4-Methylcinnamic Acid: Chemical Properties and Structure

Introduction

This compound, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1][2] These compounds are characterized by a phenyl group attached to an acrylic acid moiety. This compound specifically features a methyl group substituent at the para position (position 4) of the phenyl ring. It serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities, including its use as an intervention catalyst to overcome antifungal tolerance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |

| Molecular Weight | 162.19 g/mol | [1][3][5][7] |

| CAS Number | 1866-39-3 | [1][2][4][5][6] |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | [1][6] |

| Synonyms | p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid | [1][7] |

| Appearance | White to light yellow or pale cream powder/crystals | [5][6] |

| Melting Point | 196-202 °C | [2][6] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [3][4] |

| SMILES | Cc1ccc(cc1)\C=C\C(O)=O | [1][5][6][8] |

| InChI | 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [1][5][7] |

| InChIKey | RURHILYUWQEGOS-VOTSOKGWSA-N | [1][5][6][8] |

Molecular Structure and Spectroscopic Data

This compound possesses a planar structure due to the sp² hybridization of the carbon atoms in the benzene ring and the acrylic acid moiety. The "trans" or "(E)" configuration of the double bond is the more stable and common isomer.[1] The structural characteristics of this compound have been elucidated using various spectroscopic and crystallographic techniques.

Crystal Structure: The crystal structure of this compound has been determined, and the data is available in crystallographic databases.[1] These studies provide precise information on bond lengths, bond angles, and the packing of the molecules in the solid state.

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.[9]

-

Mass Spectrometry: Mass spectrometry data, including GC-MS, reveals a molecular ion peak corresponding to the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and the aromatic ring, and C-H stretches.[7]

Experimental Protocols

The synthesis of this compound can be achieved through various organic reactions. A common and efficient method is the Knoevenagel condensation.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and malonic acid.

Materials:

-

4-Methylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzaldehyde and malonic acid in ethanol.

-

Add a catalytic amount of piperidine and a small amount of pyridine to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound crystals.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Knoevenagel condensation.

References

- 1. This compound | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1866-39-3 [chemicalbook.com]

- 3. This compound | Antifungal | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, predominantly trans, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. p-Methylcinnamic acid [webbook.nist.gov]

- 8. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound(1866-39-3) 1H NMR spectrum [chemicalbook.com]

- 10. theaic.org [theaic.org]

An In-depth Technical Guide to the Synthesis of (E)-3-(4-methylphenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (E)-3-(4-methylphenyl)prop-2-enoic acid, a valuable intermediate in pharmaceutical and chemical research. The document details key methodologies, including the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, and the Heck reaction, presenting comparative quantitative data and detailed experimental protocols.

Core Synthesis Pathways

(E)-3-(4-methylphenyl)prop-2-enoic acid, also known as 4-methylcinnamic acid, can be synthesized through several established organic reactions. The choice of pathway often depends on factors such as starting material availability, desired yield and purity, and reaction conditions. This guide focuses on the most prevalent and effective methods.

Table 1: Comparison of Synthesis Pathways for (E)-3-(4-methylphenyl)prop-2-enoic Acid and Analogues

| Synthesis Pathway | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

| Perkin Reaction | 4-Methylbenzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 3-8 hours | 180°C | ~33% | Yield reported for this compound. Conventional heating. |

| Perkin Reaction (Microwave) | 4-Methylbenzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 5 minutes | Microwave (320W) | >70% (analogue) | Yield for cinnamic acid; expected to be similar for the 4-methyl derivative[1]. |

| Knoevenagel Condensation | 4-Methylbenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 2-4 hours | Water-bath | Up to 95% (analogue) | High yields reported for similar benzaldehydes[2]. |

| Knoevenagel Condensation | 4-Methylbenzaldehyde, Malonic Acid | Triethylamine, Piperidine | Toluene | 2-3 hours | Reflux | 80-90% (analogue) | Pyridine-free method with good yields for various cinnamic acids[3]. |

| Claisen-Schmidt (via ester) | 4-Methylbenzaldehyde, Methyl Acetate | Sodium Metal, Methanol | Toluene | 20 hours | 30°C | 87-95% (ester) | Requires subsequent hydrolysis to yield the carboxylic acid[4]. |

| Heck Reaction | 4-Bromotoluene, Acrylic Acid | Palladium Catalyst | Various | Variable | Variable | High yields | General method for C-C bond formation; specific conditions vary[5]. |

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis pathways.

Perkin Reaction Protocol (Conventional Heating)

This protocol is adapted from the general procedure for synthesizing cinnamic acid.[6]

Reagents:

-

4-Methylbenzaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

Procedure:

-

In a round-bottomed flask, combine 4-methylbenzaldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate in a molar ratio of approximately 1:1.5:0.6.

-

Fit the flask with an air condenser and heat the mixture in an oil bath at 180°C for 3 to 5 hours.

-

While still hot, pour the reaction mixture into a larger flask containing water.

-

Add a saturated aqueous solution of sodium carbonate with vigorous shaking until the mixture is alkaline to neutralize the remaining acetic anhydride and convert the product to its sodium salt.

-

Steam distill the mixture to remove any unreacted 4-methylbenzaldehyde.

-

Cool the residual solution and filter to remove any resinous by-products.

-

Acidify the filtrate by slowly adding concentrated hydrochloric acid with vigorous stirring.

-

Cool the mixture in an ice bath to complete the precipitation of (E)-3-(4-methylphenyl)prop-2-enoic acid.

-

Collect the crude product by vacuum filtration, wash with cold water, and allow it to drain well.

-

Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain the purified acid.

Knoevenagel Condensation Protocol (Doebner Modification)

This protocol is a standard Doebner modification of the Knoevenagel condensation.[2][7]

Reagents:

-

4-Methylbenzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottomed flask, dissolve malonic acid (1.1-1.5 equivalents) in pyridine.

-

Add 4-methylbenzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture on a water bath for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the crude (E)-3-(4-methylphenyl)prop-2-enoic acid by vacuum filtration.

-

Wash the solid with water to remove any remaining salts.

-

Recrystallize the crude product from an appropriate solvent to yield the pure acid.

Synthesis Pathway Diagrams

The following diagrams illustrate the core chemical transformations and a generalized experimental workflow for the synthesis of (E)-3-(4-methylphenyl)prop-2-enoic acid.

Caption: General scheme of the Perkin Reaction for this compound synthesis.

Caption: Knoevenagel condensation pathway leading to this compound.

Caption: A generalized experimental workflow for the synthesis and purification.

References

- 1. asianpubs.org [asianpubs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. DE662646C - Process for the preparation of oxycinnamic acids - Google Patents [patents.google.com]

Solubility of 4-Methylcinnamic Acid in different organic solvents

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylcinnamic Acid in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for formulation, purification, and analytical method development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, some data has been reported by commercial suppliers.

Table 1: Reported Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (339.11 mM) | Sonication is recommended to facilitate dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (616.56 mM) | Ultrasonic treatment and warming to 37°C may be necessary. |

Note: The conflicting data for DMSO may be due to different experimental conditions or measurement techniques.

Due to the limited availability of comprehensive public data on the solubility of this compound, the following table presents data for the closely related parent compound, trans-Cinnamic Acid. This information can serve as a valuable reference point for estimating the solubility behavior of its methylated derivative, though empirical determination is always recommended.

Table 2: Illustrative Solubility of trans-Cinnamic Acid in Various Organic Solvents at Different Temperatures

(Data presented is for the parent compound, trans-Cinnamic Acid, and serves as a reference.)

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3^) |

| Alcohols | ||

| Methanol | 283.15 | 115.6 |

| 293.15 | 168.2 | |

| 303.15 | 239.8 | |

| 313.15 | 335.1 | |

| 323.15 | 459.7 | |

| 333.15 | 620.1 | |

| Ethanol | 283.15 | 102.1 |

| 293.15 | 148.5 | |

| 303.15 | 212.1 | |

| 313.15 | 296.8 | |

| 323.15 | 410.2 | |

| 333.15 | 559.8 | |

| 1-Propanol | 283.15 | 89.7 |

| 293.15 | 130.5 | |

| 303.15 | 186.4 | |

| 313.15 | 262.1 | |

| 323.15 | 364.5 | |

| 333.15 | 499.2 | |

| n-Butanol | 283.15 | 78.9 |

| 293.15 | 114.8 | |

| 303.15 | 164.2 | |

| 313.15 | 231.5 | |

| 323.15 | 323.1 | |

| 333.15 | 446.5 | |

| Isopropyl Alcohol | 283.15 | 85.3 |

| 293.15 | 124.1 | |

| 303.15 | 177.5 | |

| 313.15 | 250.3 | |

| 323.15 | 349.8 | |

| 333.15 | 482.1 | |

| Isobutyl Alcohol | 283.15 | 72.4 |

| 293.15 | 105.3 | |

| 303.15 | 150.9 | |

| 313.15 | 213.1 | |

| 323.15 | 298.1 | |

| 333.15 | 412.8 |

This data for trans-Cinnamic Acid is adapted from studies on its solid-liquid phase equilibrium in alcohols.

Experimental Protocols for Solubility Determination

The following protocols describe common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is placed in a constant-temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should match the equilibration temperature.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method, such as gravimetry or UV-Vis spectrophotometry.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for quantifying the amount of solute in a saturated solution.

Protocol:

-

Weighing the Sample: A known volume or mass of the filtered saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in a fume hood on a hot plate or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Drying to a Constant Weight: The container with the solid residue is placed in an oven (e.g., at 60-80°C) until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.

UV-Vis Spectrophotometry

For compounds that have a chromophore, like this compound, UV-Vis spectrophotometry offers a sensitive and rapid method for concentration determination.

Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Analysis of the Saturated Solution: The saturated solution obtained from the shake-flask method is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of solubility.

Caption: Workflow of the Isothermal Shake-Flask Method.

Caption: Workflow for Gravimetric Analysis of Solubility.

Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.

References

Theoretical Insights into the Molecular Structure of 4-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields, including medicinal chemistry and materials science. Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, biological activity, and potential applications. This technical guide provides an in-depth overview of the theoretical studies on the molecular structure of this compound, drawing upon computational chemistry methods to detail its geometric, vibrational, and electronic characteristics. While direct, comprehensive theoretical studies on this compound are limited, this guide synthesizes available data and extrapolates from studies on structurally analogous compounds to present a robust theoretical profile.

Computational Methodology

The theoretical data presented herein is primarily derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules.

Core Computational Protocol:

A common and reliable level of theory employed for molecules of this nature is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This approach has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of cinnamic acid derivatives.

Key Steps in the Computational Workflow:

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a minimum energy structure.

-

Frequency Calculations: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Further analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, are performed on the optimized geometry to understand the charge distribution, intramolecular interactions, and electronic reactivity of the molecule.

Below is a graphical representation of the typical computational workflow for theoretical studies of molecular structures.

Molecular Geometry

The optimized molecular geometry of this compound is expected to be largely planar, particularly the cinnamic acid backbone, due to the sp² hybridization of the carbon atoms in the aromatic ring and the acrylic acid moiety. The "trans" isomer, where the carboxyl group and the phenyl ring are on opposite sides of the double bond, is generally the more stable conformer.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |

| Bond Lengths | ||

| C=O (carbonyl) | ~1.21 - 1.23 | |

| C-O (hydroxyl) | ~1.35 - 1.37 | |

| C=C (alkene) | ~1.34 - 1.36 | |

| C-C (phenyl-alkene) | ~1.47 - 1.49 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-C (methyl) | ~1.51 - 1.53 | |

| Bond Angles | ||

| C=C-C (alkene) | ~120 - 122 | |

| C-C=O (carbonyl) | ~123 - 125 | |

| C-C-O (hydroxyl) | ~110 - 112 | |

| C-C-C (in ring) | ~118 - 121 |

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can aid in the assignment of experimental spectral bands. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

The following table summarizes the key expected vibrational modes for this compound and their approximate theoretical wavenumbers, based on studies of similar compounds.[2][3]

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹, scaled) |

| O-H stretch | Carboxylic acid hydroxyl group | ~3500 - 3600 |

| C-H stretch (aromatic) | Phenyl ring C-H bonds | ~3000 - 3100 |

| C-H stretch (methyl) | Methyl group C-H bonds | ~2900 - 3000 |

| C=O stretch | Carbonyl group of carboxylic acid | ~1700 - 1750 |

| C=C stretch (alkene) | Alkene double bond | ~1620 - 1650 |

| C=C stretch (aromatic) | Phenyl ring skeletal vibrations | ~1580 - 1610 |

| C-O stretch | Carboxylic acid C-O bond | ~1280 - 1320 |

| O-H bend (in-plane) | Carboxylic acid hydroxyl group | ~1350 - 1450 |

Electronic Properties

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule and the nature of intramolecular interactions. For this compound, the analysis would reveal the delocalization of π-electrons across the conjugated system, from the phenyl ring through the acrylic acid moiety. The oxygen atoms of the carboxyl group are expected to have the highest negative charge, making them potential sites for electrophilic attack. The methyl group acts as a weak electron-donating group, which can subtly influence the electronic properties of the phenyl ring.

The logical relationship for interpreting NBO analysis results in the context of molecular stability is depicted below.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, reflecting the π-electron system. The LUMO is anticipated to be distributed over the acrylic acid moiety, particularly the C=O bond. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

| Parameter | Description | Expected Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 to -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | ~ 4.0 to 5.0 |

Experimental Data for Comparison

While this guide focuses on theoretical studies, comparison with experimental data is crucial for validation. Experimental ¹H and ¹³C NMR chemical shifts for trans-4-methylcinnamic acid have been reported.[4] This data can be used to benchmark the accuracy of theoretical NMR predictions, which are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Conclusion

Theoretical studies provide a powerful lens through which to examine the molecular structure and properties of this compound. While a dedicated, comprehensive computational investigation of this specific molecule is yet to be published, by drawing on data from closely related cinnamic acid derivatives, we can construct a detailed and reliable theoretical profile. The insights into its geometry, vibrational modes, and electronic characteristics are invaluable for researchers in drug development and materials science, providing a fundamental understanding that can guide further experimental work and the rational design of new molecules with desired properties. Future theoretical work should focus on a dedicated study of this compound to provide more precise quantitative data and explore its interactions with biological targets.

References

An In-depth Technical Guide to 4-Methylcinnamic Acid (CAS 1866-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid (CAS: 1866-39-3), a derivative of cinnamic acid, is an organic compound with significant potential in various scientific fields, particularly in drug development and materials science. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Notably, it has demonstrated promising antifungal properties, making it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and biological activities of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2][3] Its key chemical and physical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 1866-39-3 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |

| Molecular Weight | 162.19 g/mol | [1][4][5][7] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enoic acid |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 196-198 °C | [4][7][8] |

| Boiling Point | 300.6 °C (estimated) | [9] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [10][11] |

| logP (o/w) | 2.870 (estimated) | [9] |

Table 3: Spectral Data of this compound

| Technique | Key Data | Reference |

| ¹H NMR | Spectral data available. | [9][11][12] |

| ¹³C NMR | Spectral data available. | |

| Infrared (IR) | Spectral data available. | [13] |

| Mass Spectrometry (MS) | m/z Top Peak: 162 | [14] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several established organic reactions. The Perkin and Knoevenagel condensation reactions are two common and effective methods.

1. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (p-tolualdehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).

-

Diagram of Perkin Reaction Workflow

-

Detailed Protocol:

-

Combine p-tolualdehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture in an oil bath at 180°C for 5 hours.

-

Allow the mixture to cool to room temperature and then pour it into a beaker containing water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

If the product does not crystallize upon cooling, acidify the solution with concentrated hydrochloric acid until precipitation is complete.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

-

2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aromatic aldehyde (p-tolualdehyde) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst (e.g., pyridine and piperidine).

-

Diagram of Knoevenagel Condensation Workflow

Knoevenagel Condensation for this compound. -

Detailed Protocol:

-

Dissolve p-tolualdehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then purify by recrystallization.

-

Purification: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

-

Detailed Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay: 1-5 s.

-

¹³C NMR: Pulse angle: 30-45°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Can be run in either positive or negative ion mode.

Biological Activity: Antifungal Properties

Recent studies have highlighted the potential of this compound as an antifungal agent. It has been shown to act as an intervention catalyst, enhancing the efficacy of conventional antifungal drugs. [2][15]

Mechanism of Action

The proposed antifungal mechanism of this compound involves the disruption of the fungal cell wall. [2]This action can potentiate the effects of other cell wall-disrupting agents. While not definitively proven for the 4-methyl derivative, related cinnamic acids are known to inhibit the fungal enzyme benzoate 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi. [16]Inhibition of this enzyme could be a contributing factor to its antifungal activity.

-

Diagram of Proposed Antifungal Mechanism

Proposed antifungal mechanism of this compound.

Antifungal Susceptibility Testing

A standard method to evaluate the antifungal activity of this compound is through broth microdilution assays.

-

Detailed Protocol:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a growth medium such as RPMI-1640.

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus in medium) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

-

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. [17]

Table 4: Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation | [17] |

| Hazard | H319 | Causes serious eye irritation | [17] |

| Hazard | H335 | May cause respiratory irritation | [17] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [17] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [17] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [17] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with significant potential, particularly in the realm of antifungal drug development. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and purification, analytical techniques for its characterization, and insights into its biological activity. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers and scientists working with this promising molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. researchgate.net [researchgate.net]

- 10. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. This compound | Antifungal | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]

The Multifaceted Biological Activities of Cinnamic Acid and Its Derivatives: A Technical Guide

Introduction: Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its synthetic and natural derivatives have garnered significant attention within the scientific community.[1][2] This diverse class of compounds exhibits a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of cinnamic acid and its derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Numerous studies have demonstrated the potential of cinnamic acid and its derivatives as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5]

Quantitative Anticancer Data

The anticancer efficacy of various cinnamic acid derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic Acid Derivative 5 | A-549 (Lung Cancer) | 10.36 | [3] |

| Cinnamic Acid Derivative 1 | A-549 (Lung Cancer) | 11.38 | [3] |

| Cinnamic Acid Derivative 9 | A-549 (Lung Cancer) | 11.06 | [3] |

| Cinnamic Acid Derivative 2 | Fem-x (Malignant Melanoma) | 42-166 | [6] |

| Cinnamic Acid Derivative 5 | Fem-x (Malignant Melanoma) | 42-166 | [6] |

| Cinnamic Acid Derivative 2 | HeLa (Cervical Cancer) | 42-166 | [6] |

| Cinnamic Acid Derivative 5 | HeLa (Cervical Cancer) | 42-166 | [6] |

| Cinnamic Acid Derivative 2 | K562 (Myelogenous Leukemia) | 42-166 | [6] |

| Cinnamic Acid Derivative 5 | K562 (Myelogenous Leukemia) | 42-166 | [6] |

| Cinnamic Acid Derivative 2 | MCF-7 (Breast Cancer) | 42-166 | [6] |

| Cinnamic Acid Derivative 5 | MCF-7 (Breast Cancer) | 42-166 | [6] |

| Compound 4ii | HT-29 (Colon Cancer) | <240 | [7] |

| Compound 4ii | A-549 (Lung Cancer) | <240 | [7] |

| Compound 4ii | OAW-42 (Ovarian Cancer) | <240 | [7] |

| Compound 4ii | MDA-MB-231 (Breast Cancer) | <240 | [7] |

| Compound 4ii | HeLa (Cervical Cancer) | <240 | [7] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [8] |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [8] |

| Compound 4 | A549 (Lung Cancer) | 9.34 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A-549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cinnamic acid derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the cytotoxicity of cinnamic acid derivatives using the MTT assay.

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[9][10] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases.

Quantitative Antioxidant Data

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |

| Cinnamic Acid | DPPH | 0.18 | [9][11] |

| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 | [9][11] |

| Vitamin C (Standard) | DPPH | 0.12 | [9][11] |

| Cinnamic Acid Ester 5c | DPPH | 56.35 | [12] |

| Cinnamic Acid Ester 5a | DPPH | 26100 | [12] |

| Cinnamic Acid Ester 5b | DPPH | 47900 | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing the antioxidant potential of various compounds.[2][13]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Cinnamic acid derivatives

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or control solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH should also be measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Caption: Workflow for determining the antioxidant activity of cinnamic acid derivatives using the DPPH assay.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential alternatives to conventional antibiotics.[14][15] Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic Acid Derivative | Staphylococcus aureus | 256 - 4096 | [16] |

| Ferulic Acid | Staphylococcus aureus | 256 - 4096 | [16] |

| p-Coumaric Acid | Staphylococcus aureus | 256 - 4096 | [16] |

| Sinapic Acid | Staphylococcus aureus | 256 - 4096 | [16] |

| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide Derivative 7 | Reference bacterial strains | >500 | [17] |

| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide Derivative 8 | Reference bacterial strains | >500 | [17] |

| Synthetic Cinnamide 6 | Candida albicans | 626.62 µM | [18] |

| Synthetic Cinnamide 18 | Staphylococcus aureus | 458.15 µM | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[1][19][20]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cinnamic acid derivatives

-

Standard antibiotic or antifungal agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]

-

Serial Dilution: Prepare two-fold serial dilutions of the cinnamic acid derivatives and the positive control in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity

Cinnamic acid and its derivatives have been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways.[21][22] A primary mechanism of their anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][23]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Cinnamic acid derivatives can inhibit this pathway at various points, including the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.[23][25]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Stimulation with LPS induces a pro-inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[26][27]

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Cinnamic acid derivatives

-

Griess reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of cinnamic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a vehicle control.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group to determine the anti-inflammatory effect of the cinnamic acid derivatives.

Cinnamic acid and its derivatives represent a versatile and promising class of bioactive compounds with significant potential for therapeutic applications. Their well-documented anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, supported by a growing body of quantitative data, underscore their importance in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further explore and harness the therapeutic benefits of these remarkable natural and synthetic molecules. Further investigation into the precise molecular mechanisms and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical realities.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]

- 13. marinebiology.pt [marinebiology.pt]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 25. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

Methodological & Application

Application Note: High-Purity 4-Methylcinnamic Acid via Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the purification of 4-Methylcinnamic Acid using flash column chromatography. The described methodology is ideal for researchers in organic synthesis and drug development requiring high-purity samples of this compound, effectively removing unreacted starting materials and side-products commonly associated with its synthesis, such as the Perkin reaction. This protocol specifies the use of silica gel as the stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase, modified with acetic acid to ensure sharp peaks and high resolution.

Introduction

This compound is a derivative of cinnamic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a component in the development of advanced materials. Synthetic routes to this compound, such as the Perkin reaction between p-tolualdehyde and acetic anhydride, often yield a crude product containing unreacted starting materials and other impurities. For many applications, particularly in drug development, a high degree of purity is essential. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography.

Data Presentation

The following table summarizes the typical results obtained from the purification of a crude sample of this compound synthesized via the Perkin reaction.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Initial Mass | 5.0 g | - |

| Final Mass (Yield) | - | 4.2 g (84%) |

| Purity (by HPLC) | ~85% | >98% |

| Melting Point | 194-197 °C | 196-198 °C[1] |

| Key Impurities | p-tolualdehyde, acetic anhydride | Not detectable by HPLC |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glacial acetic acid

-

Glass chromatography column (40 mm diameter, 400 mm length)

-

Fraction collector or test tubes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Standard laboratory glassware

Mobile Phase Preparation

-

Eluent A: 90:10 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid

-

Eluent B: 70:30 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid

Sample Preparation

-

Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane (DCM) or a 50:50 mixture of hexane and ethyl acetate.

-

Add approximately 10 g of silica gel to this solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry-loading sample.

Column Packing (Slurry Method)

-

Secure the chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in Eluent A. For a 40 mm column, approximately 100-120 g of silica gel is appropriate.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

-

Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

Chromatographic Separation

-

Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.

-

Gently add a small amount of Eluent A to the top of the column, being careful not to disturb the sample layer.

-

Fill the column with Eluent A.

-

Begin elution with Eluent A, collecting fractions (e.g., 20 mL each).

-

Monitor the separation by TLC analysis of the collected fractions. A suitable TLC mobile phase is 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. Visualize spots under a UV lamp at 254 nm.

-

After the less polar impurities (e.g., unreacted p-tolualdehyde) have eluted, switch to Eluent B to elute the this compound.

-

Combine the fractions containing the pure product, as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white solid.

-

Dry the product under vacuum to remove any residual solvent.

Mandatory Visualizations

References

Antifungal Applications of 4-Methylcinnamic Acid: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antifungal properties of 4-Methylcinnamic Acid. The information compiled herein is based on current research and is intended to guide further studies into its potential as a standalone antifungal agent or as a chemosensitizer to enhance the efficacy of existing antifungal drugs.

Application Notes

This compound, a derivative of cinnamic acid, has emerged as a promising compound in the field of antifungal research. Its primary application lies in its ability to act as an "intervention catalyst," effectively overcoming fungal tolerance to conventional antifungal agents.[1][2] This makes it a strong candidate for combination therapies, potentially reducing the required dosages of established drugs and combating the rise of drug-resistant fungal strains.

The principal mechanism of action of this compound appears to be the disruption of the fungal cell wall.[2] This is a critical target as the cell wall is essential for fungal viability and is absent in human cells, offering a degree of selective toxicity. Research suggests that this compound's activity is linked to the cell wall integrity pathway, which involves the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By interfering with this pathway, this compound can weaken the fungal cell wall, leading to increased susceptibility to other antifungal drugs that target the cell wall, such as caspofungin.[2]

Furthermore, studies have shown that this compound can overcome the tolerance of specific fungal mutants, such as those with a deficient glutathione reductase, to other cinnamic acid derivatives.[2] This highlights its potential in addressing specific mechanisms of antifungal resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antifungal activity of this compound.

Table 1: Antifungal Activity of this compound Against Saccharomyces cerevisiae

| Strain | Concentration (mM) | Observation |

| Wild-type | 0.5 | Growth inhibition[2] |

| slt2Δ (cell wall integrity mutant) | 0.5 | Growth inhibition[2] |

| bck1Δ (cell wall integrity mutant) | 0.5 | Growth inhibition[2] |

| glr1Δ (glutathione reductase mutant) | 0.5 | Complete growth inhibition[2] |

Table 2: Chemosensitizing Effect of this compound in Aspergillus brasiliensis

| Combination | This compound Concentration Range (mM) | Observation |

| This compound + Caspofungin | 0.1 - 6.4 | Reduction in Minimum Inhibitory Concentration (MIC) of Caspofungin[2] |

| This compound + Octyl gallate | 0.1 - 6.4 | Reduction in Minimum Inhibitory Concentration (MIC) of Octyl gallate[2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal applications of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

-

This compound

-

Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile, flat-bottom 96-well plates

-

Inoculum suspension (adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL)

-

Positive control antifungal (e.g., Caspofungin)

-

Negative control (medium only)

-

Solvent for this compound (e.g., DMSO, ensure final concentration does not inhibit fungal growth)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate as per CLSI guidelines.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. This will bring the final volume to 200 µL and halve the drug concentration.

-

Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a solvent control (fungal inoculum with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol 2: Checkerboard Assay for Chemosensitization

This protocol is used to assess the synergistic effect of this compound with a known antifungal agent (e.g., Caspofungin).

Materials:

-

Same materials as in Protocol 1

-

A second antifungal agent (e.g., Caspofungin)

Procedure:

-

Prepare Drug Plates:

-

In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10).

-

Serially dilute the second antifungal agent (e.g., Caspofungin) vertically (e.g., down rows A-G).

-

The final well (H12) should contain no drugs (growth control). Column 11 should contain only the second antifungal in serial dilution, and row H should contain only this compound in serial dilution.

-

-

Inoculation: Add the standardized fungal inoculum to all wells.

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Visualizations

The following diagrams illustrate key concepts related to the antifungal application of this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the chemosensitization checkerboard assay.

Caption: Putative mechanism of this compound on the fungal cell wall integrity pathway.

References

Application Note: Quantification of 4-Methylcinnamic Acid using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylcinnamic acid is a derivative of cinnamic acid, a compound found in various plants and used in fragrances, flavorings, and pharmaceutical research.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used technique for this purpose. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase.[2] this compound, a moderately polar compound, is separated from other matrix components based on its hydrophobic interactions with the stationary phase. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and acidified water provides efficient elution and sharp, symmetrical peaks.[3][4] The addition of acid to the mobile phase suppresses the ionization of the carboxylic acid group, which improves retention and peak shape.[5] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from known standards.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

pH meter.

-

Vortex mixer.

-

-

Chromatographic Column:

-

Chemicals and Reagents:

-

This compound reference standard (≥99% purity).[8]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphoric acid (analytical grade).

-

Water (HPLC grade or ultrapure).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 278 nm |

| Run Time | 10 minutes |

Note: The detection wavelength is selected based on the UV absorbance maximum of similar cinnamic acid derivatives.[9]

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Measure 400 mL of HPLC-grade water into a 1 L media bottle.

-

Carefully add 1.0 mL of concentrated phosphoric acid and mix well.

-

Add 600 mL of HPLC-grade acetonitrile.

-

Degas the solution for 15 minutes in an ultrasonic bath before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10.0 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol. Mix thoroughly. This stock solution should be stored at 2-8°C.

-

-

Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

-

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Vortex and sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject each calibration standard in triplicate, starting from the lowest concentration.

-

Inject the prepared sample solutions in triplicate.

-

After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.

Data Presentation and Method Validation

The method should be validated according to standard guidelines to ensure its suitability. Below are tables presenting typical data for method validation.

Table 1: Linearity and Calibration Data

| Concentration (µg/mL) | Mean Peak Area | RSD (%) |

| 1 | 25,480 | 1.8 |

| 5 | 128,150 | 1.2 |

| 10 | 255,900 | 0.9 |

| 25 | 640,200 | 0.5 |

| 50 | 1,285,500 | 0.3 |

| 100 | 2,568,000 | 0.2 |

| Regression Eq. | y = 25610x + 1500 | |

| R² | 0.9998 |

Table 2: Precision and Accuracy

| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |

| 5 (Low QC) | 4.95 ± 0.09 | 99.0% | 1.82% |

| 25 (Mid QC) | 25.40 ± 0.28 | 101.6% | 1.10% |

| 80 (High QC) | 79.20 ± 0.65 | 99.0% | 0.82% |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.80 |

LOD and LOQ are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Logical diagram of the quantification process.

References

- 1. glpbio.com [glpbio.com]